5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-
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Overview
Description
4-amino-2-methylchromeno[3,4-c]pyridin-5-one is a heterocyclic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which combines elements of chromene and pyridine, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol. This reaction is carried out in an autoclave at elevated temperatures . The process involves several steps, including the preparation of intermediates and the final cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylchromeno[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
4-amino-2-methylchromeno[3,4-c]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect processes such as phosphorylation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one: Similar structure but with a different substitution pattern.
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone: Another compound with a pyridine core but different functional groups.
Uniqueness
4-amino-2-methylchromeno[3,4-c]pyridin-5-one stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29542-38-9 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-amino-2-methylchromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15) |
InChI Key |
IBYKUFVAOHGLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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